![molecular formula C24H26N4O5S B2764642 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-80-0](/img/no-structure.png)
7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C24H26N4O5S and its molecular weight is 482.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Potential
The chemical structure related to 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one, specifically a derivative of [1,2,4]triazolo[4,3-a]quinazoline, has been investigated for its potential as an antimalarial agent. Quality control methods were developed for this compound, highlighting its promise for further in-depth studies in antimalarial research (Danylchenko et al., 2018).
Antimicrobial Activity
Research into the antimicrobial activities of quinazoline derivatives, including compounds structurally related to this compound, has demonstrated good to moderate activities against various microorganisms. These studies suggest a potential pathway for developing new antimicrobial agents using quinazoline as a core structure (Bektaş et al., 2007).
Antitumor and Antiviral Agents
Quinazoline derivatives have been synthesized and tested for their antitumor and antiviral activities, showing broad-spectrum antitumor activity and moderate anti-HIV-1 potency. These findings indicate the potential of quinazoline-based compounds, including this compound, in developing new therapeutic agents for treating cancer and viral infections (El-Sherbeny et al., 2003).
α1-Adrenoceptor Antagonist Properties
Compounds with structural similarities to this compound have been synthesized and characterized for their pharmacological properties. They demonstrated potent inhibition of phenylephrine-induced contractions in rat aorta, suggesting α1-adrenoceptor antagonist properties. This research opens avenues for the development of new drugs targeting α1-adrenoceptors, which could be beneficial in treating conditions like hypertension and benign prostatic hyperplasia (Chueh et al., 2002).
Corrosion Inhibition
Quinazolin-4(3H)-one derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. This research suggests that compounds like this compound could serve as effective corrosion inhibitors, providing a foundation for the development of new materials for corrosion protection (Chen et al., 2021).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-methoxyaniline with ethyl acetoacetate to form 4-(2-methoxyphenyl)-4-oxobutanoic acid ethyl ester. This intermediate is then reacted with piperazine to form 4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl ethyl ester. The ethyl ester is then hydrolyzed to form the corresponding carboxylic acid, which is then reacted with 2-amino-4-thioxo-4,5-dihydro-1,3-oxazole to form the final product, 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one.", "Starting Materials": [ "2-methoxyaniline", "ethyl acetoacetate", "piperazine", "2-amino-4-thioxo-4,5-dihydro-1,3-oxazole" ], "Reaction": [ "Condensation of 2-methoxyaniline with ethyl acetoacetate to form 4-(2-methoxyphenyl)-4-oxobutanoic acid ethyl ester", "Reaction of 4-(2-methoxyphenyl)-4-oxobutanoic acid ethyl ester with piperazine to form 4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl ethyl ester", "Hydrolysis of 4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl ethyl ester to form the corresponding carboxylic acid", "Reaction of the carboxylic acid with 2-amino-4-thioxo-4,5-dihydro-1,3-oxazole to form the final product, 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one" ] } | |
CAS RN |
688054-80-0 |
Molecular Formula |
C24H26N4O5S |
Molecular Weight |
482.56 |
IUPAC Name |
7-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H26N4O5S/c1-31-19-6-3-2-5-18(19)26-9-11-27(12-10-26)22(29)7-4-8-28-23(30)16-13-20-21(33-15-32-20)14-17(16)25-24(28)34/h2-3,5-6,13-14H,4,7-12,15H2,1H3,(H,25,34) |
InChI Key |
VAZONSUQVXGRES-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



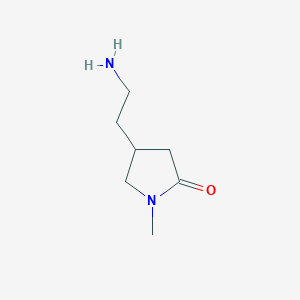
![methyl 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2764561.png)
![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2764562.png)
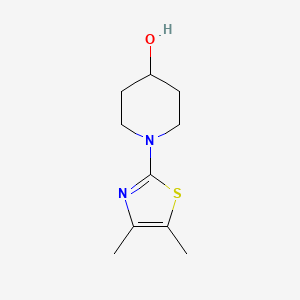
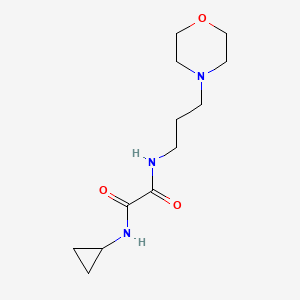
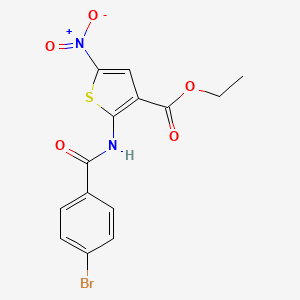
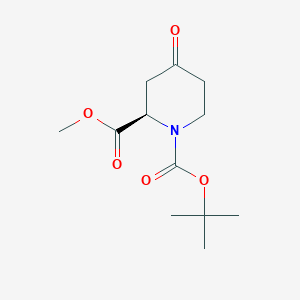
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2764572.png)
![N-benzyl-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2764573.png)

![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2764577.png)
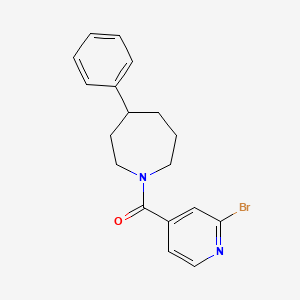
amine](/img/structure/B2764580.png)
![2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid](/img/structure/B2764581.png)